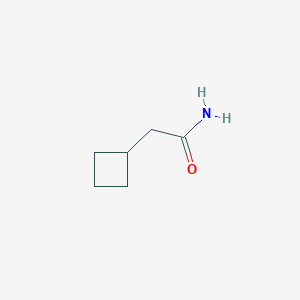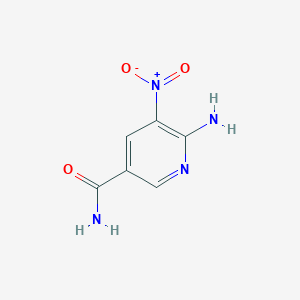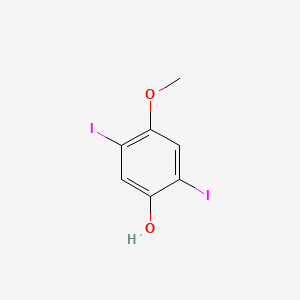
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is a heterocyclic organic compound with a pyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-methylpyridine followed by hydroxymethylation and ethynylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are frequently employed.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-oxo-4-hydroxymethyl-5-ethynylpyridine.
Reduction: Formation of 2-Methyl-3-hydroxy-4-hydroxymethyl-5-ethylpyridine.
Substitution: Formation of 2-Methyl-3-hydroxy-4-chloromethyl-5-ethynylpyridine.
科学研究应用
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl and ethynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-3-hydroxy-5-ethynylpyridine: Lacks the hydroxymethyl group at the 4-position.
3-Hydroxy-4-hydroxymethyl-5-ethynylpyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-hydroxy-4-hydroxymethylpyridine: Lacks the ethynyl group at the 5-position.
Uniqueness
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
5-ethynyl-4-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-10-6(2)9(12)8(7)5-11/h1,4,11-12H,5H2,2H3 |
InChI 键 |
IXBFPLHNJONHNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)C#C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)








![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol](/img/structure/B8706454.png)

